molecular formula C23H17Cl2N3O3 B2691292 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 898417-31-7

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2691292
M. Wt: 454.31
InChI Key: AOOKEJZXZCSKQP-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and survival.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research indicates that derivatives of indolizine carboxamide, including compounds similar to 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, exhibit significant biological activities. These activities span antimicrobial and anticancer effects, showcasing the compound's versatility in potential therapeutic applications. For instance, substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022). Additionally, compounds synthesized from interactions with hydrazine hydrate and various aldehydes have been evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the utility of these derivatives in cancer research (Hassan, Hafez, & Osman, 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of indolizine derivatives provide insights into their research applications. Novel methods for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction highlight the compound's synthetic accessibility (Ziyaadini et al., 2011). This approach underscores the potential for customizing the compound's structure to explore its biological activities further. Moreover, the study of cocrystals derived from pyrazinecarboxamide and various carboxylic acids, including indole-2-carboxylic acid, sheds light on the compound's solid-state characteristics and potential for forming stable crystalline structures useful in pharmaceutical formulations (Adalder, Sankolli, & Dastidar, 2012).

Antiproliferative Activity

The antiproliferative activity of indolizine derivatives is of significant interest in cancer research. Studies have synthesized and evaluated the biological activity of molecules like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, indicating inhibitory activity against cancer cell lines (Lu et al., 2021). Such findings highlight the compound's potential role in developing new cancer therapies.

Tropical Disease Applications

The design and synthesis of isoxazoline indolizine amide compounds target tropical diseases, showcasing the compound's versatility and potential in addressing global health challenges (Zhang et al., 2014). This area of research emphasizes the importance of developing novel compounds for diseases prevalent in tropical regions, where medical needs are often unmet.

properties

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-15-8-6-14(7-9-15)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)13-5-10-16(24)17(25)12-13/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOKEJZXZCSKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

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